![molecular formula C15H19Cl2NO6 B5231570 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases and disorders, including Parkinson's disease, epilepsy, and ischemic heart disease. It has also been studied for its potential use in the treatment of cancer, as adenosine A1 receptors are overexpressed in certain cancer cells.
Wirkmechanismus
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is a selective antagonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate binds to the adenosine A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to have a variety of biochemical and physiological effects. In the central nervous system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to increase dopamine release and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In the cardiovascular system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to reduce ischemic injury in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more specific targeting of these receptors. However, one limitation of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is its relatively low potency compared to other adenosine A1 receptor antagonists.
Zukünftige Richtungen
There are many potential future directions for research on 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate. One area of research could be the development of more potent analogs of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate for use in therapeutic applications. Another area of research could be the investigation of the role of adenosine A1 receptors in cancer and the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate as a cancer therapy. Finally, further research could be done to investigate the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in combination with other drugs for the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate involves the reaction of 2,6-dichlorophenol and 3-chloropropylamine to form 3-(2,6-dichlorophenoxy)propylamine. This intermediate is then reacted with morpholine to obtain 4-[3-(2,6-dichlorophenoxy)propyl]morpholine. The final product is obtained by reacting the morpholine compound with oxalic acid to form the oxalate salt of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate.
Eigenschaften
IUPAC Name |
4-[3-(2,6-dichlorophenoxy)propyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-11-3-1-4-12(15)13(11)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h1,3-4H,2,5-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJSBWCREFPXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichlorophenoxy)propyl]morpholine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.